3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one is a synthetic organic compound classified within the chromen-4-one derivatives. This compound features a chromen-4-one core structure that is substituted with a dimethoxyphenyl group at the 3-position and a methoxyphenylamino group at the 7-position. Chromen-4-one derivatives are recognized for their diverse biological activities, including potential therapeutic applications in medicinal chemistry.
The synthesis of 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one typically involves a multi-step process:
The synthesis may be optimized for yield and purity through various techniques, including:
The molecular formula of 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one is , and its molecular weight is approximately 373.4 g/mol. The compound's structural features include:
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)NC4=CC(=CC=C4)OC
3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one can participate in various chemical reactions:
The reactions typically require specific conditions such as temperature control and appropriate solvents to achieve optimal yields.
The mechanism of action for 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one involves its interaction with various molecular targets:
The physical properties of 3-(3,4-dimethoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C23H19NO4 |
Molecular Weight | 373.4 g/mol |
Solubility | Soluble in organic solvents (e.g., ethanol, methanol) |
Stability | Stable under normal conditions but sensitive to strong oxidizing agents |
The compound has several potential applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4